(S)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride physical properties
(S)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride physical properties
Topic: (S)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride physical properties Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Scientists
Executive Summary
(S)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride (CAS: 1286207-30-4) is a chiral heterocyclic building block widely utilized in medicinal chemistry.[1] It serves as a critical intermediate in the synthesis of bioactive molecules, particularly those targeting G-protein coupled receptors (GPCRs) and enzyme inhibitors where the pyrrolidine ring provides a rigid scaffold for spatial orientation of the nitrophenoxy pharmacophore. This guide details its physicochemical properties, synthetic logic, and characterization standards, providing a self-validating framework for laboratory handling.
Chemical Identity & Structural Characterization[1][2][3][4][5][6]
The compound consists of a saturated five-membered nitrogen heterocycle (pyrrolidine) bearing a 4-nitrophenoxy substituent at the chiral 3-position.[1] The hydrochloride salt form is preferred for its enhanced crystallinity, water solubility, and shelf-stability compared to the free base.
| Parameter | Technical Specification |
| IUPAC Name | (3S)-3-(4-nitrophenoxy)pyrrolidine hydrochloride |
| CAS Number | 1286207-30-4 |
| Molecular Formula | C₁₀H₁₃ClN₂O₃ |
| Molecular Weight | 244.68 g/mol |
| Free Base MW | 208.21 g/mol |
| Chirality | (S)-Enantiomer |
| SMILES | Cl.O=c1ccc(O[C@@H]2CCNC2)cc1 |
| Appearance | White to pale yellow crystalline powder |
Physical Properties Matrix
The following data aggregates experimental observations with predicted values based on structural analogs (e.g., 3-phenoxypyrrolidine HCl).
Thermodynamic & Solubility Profile
| Property | Value / Range | Context & Practical Implication |
| Melting Point | 150 – 180 °C (Predicted range) | Note: Exact MP depends on crystal habit and residual solvent. Related trifluoromethyl analogs melt at 155–157 °C. |
| Solubility (Water) | > 50 mg/mL | Highly soluble due to the ionic ammonium chloride moiety. |
| Solubility (DMSO) | > 100 mg/mL | Excellent solvent for stock solutions in biological assays. |
| Solubility (Ether) | Insoluble | Useful for precipitation/purification (trituration). |
| Hygroscopicity | Moderate | The HCl salt can absorb atmospheric moisture; store in a desiccator. |
| pKa (Conjugate Acid) | ~10.5 (Pyrrolidine N) | The secondary amine is basic; the salt remains protonated at physiological pH. |
Spectroscopic Signature (Diagnostic)
Researchers should verify identity using these expected signals.
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¹H NMR (400 MHz, DMSO-d₆):
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δ 9.5-9.8 ppm (br s, 2H): Ammonium protons (NH₂⁺), exchangeable with D₂O.
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δ 8.25 ppm (d, J=9.0 Hz, 2H): Aromatic protons ortho to the nitro group (deshielded).
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δ 7.15 ppm (d, J=9.0 Hz, 2H): Aromatic protons ortho to the ether linkage.
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δ 5.25 ppm (m, 1H): Chiral methine proton (H-3) adjacent to oxygen.
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δ 3.2-3.6 ppm (m, 4H): Pyrrolidine ring methylene protons.
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IR Spectrum:
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1520 & 1345 cm⁻¹: Strong NO₂ asymmetric and symmetric stretches.
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2400-3000 cm⁻¹: Broad ammonium N-H stretch series.
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Synthesis & Manufacturing Workflow
The synthesis strategy prioritizes the retention of chirality at the C3 position. The most robust route involves a Nucleophilic Aromatic Substitution (SₙAr) followed by acid-mediated deprotection.
Synthetic Logic Diagram
Figure 1: Synthetic pathway ensuring stereochemical integrity via SₙAr mechanism.
Detailed Protocol (Expertise-Driven)
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Coupling (SₙAr):
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Rationale: Using 1-fluoro-4-nitrobenzene is preferred over the chloro-analog due to the higher electronegativity of fluorine, which accelerates the SₙAr reaction at the ipso carbon.
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Procedure: Dissolve (S)-1-Boc-3-pyrrolidinol in dry DMF. Add sodium hydride (NaH) at 0°C to deprotonate the alcohol. Stir for 30 min. Add 1-fluoro-4-nitrobenzene dropwise. The color will shift to deep yellow. Stir at room temperature for 4-6 hours.
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Critical Control: Maintain strictly anhydrous conditions to prevent hydrolysis of the fluoronitrobenzene.
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Deprotection & Salt Formation:
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Rationale: HCl in dioxane is chosen over aqueous HCl to allow the product to precipitate directly, simplifying isolation.
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Procedure: Dissolve the purified intermediate in minimal dichloromethane (DCM). Add 4M HCl in dioxane (5 equivalents). Stir for 2 hours. The product will precipitate as a white solid.
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Purification: Filter the solid and wash with diethyl ether to remove non-polar impurities and excess HCl.
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Analytical Quality Control
Trustworthiness in research data relies on rigorous characterization. The following decision tree outlines the validation process.
Figure 2: Analytical workflow to confirm identity, stereochemical purity, and salt stoichiometry.
Impurity Profile
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Enantiomeric Impurity: The (R)-enantiomer may be present if the starting material was not optically pure or if harsh basic conditions caused racemization.
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Hydrolysis Byproduct: 4-Nitrophenol (yellow impurity) may form if moisture enters the SₙAr step. This is easily detected by a shift in the aromatic NMR signals.
Handling, Stability, and Safety
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Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). The compound is stable for >2 years if kept dry.
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Safety Hazards:
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First Aid: In case of contact, wash immediately with soap and water. If inhaled, move to fresh air.
References
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PubChem Compound Summary. (2025). (S)-3-Hydroxypyrrolidine hydrochloride.[1][2] National Center for Biotechnology Information. [Link]
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Sigma-Aldrich. (2024). Safety Data Sheet: Pyrrolidine derivatives. Merck KGaA. ]">https://www.sigmaaldrich.com
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Organic Syntheses. (2010). Nucleophilic Aromatic Substitution of Fluoroarenes. Org. Synth. Coll. Vol. 10. [Link]
